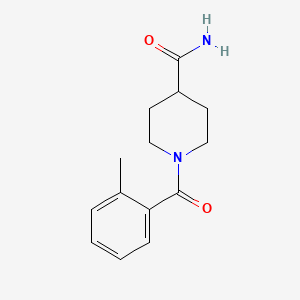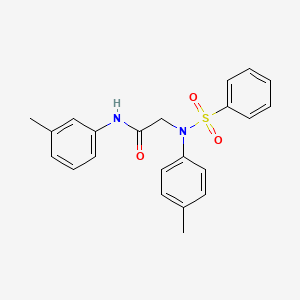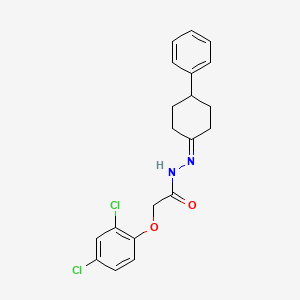![molecular formula C18H20F3NO3 B3735172 1-[2-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxybenzyl)methanamine](/img/structure/B3735172.png)
1-[2-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxybenzyl)methanamine
Overview
Description
The compound “1-[2-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxybenzyl)methanamine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom . It also contains a phenyl group (C6H5-) attached to the trifluoromethyl group, and a trimethoxybenzyl group (C10H12O3) attached via a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group, the formation of the phenyl ring, and the attachment of the trimethoxybenzyl group. The trifluoromethyl group can be introduced through various methods, such as treatment with sulfur tetrafluoride or through the Swarts reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon and nitrogen atoms. The trifluoromethyl group is known to have a significant electronegativity, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to lower the basicity of compounds and make them strong acids . The phenyl and trimethoxybenzyl groups could also participate in various chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to increase the acidity and decrease the basicity of compounds . The presence of the phenyl and trimethoxybenzyl groups could also influence properties like solubility, melting point, and boiling point .Safety and Hazards
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3/c1-23-15-8-12(9-16(24-2)17(15)25-3)10-22-11-13-6-4-5-7-14(13)18(19,20)21/h4-9,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVRPYBMGWZXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-{[(3-methylbutyl)imino]di-2,1-ethanediyl}bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3735090.png)
![1-(4-methoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3735097.png)
![N~1~-(4-chlorobenzyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3735103.png)

![3-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3735112.png)
![{[2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B3735127.png)
![5-{[5-(2-bromo-4,5-dimethylphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3735132.png)




![7-(1-benzofuran-5-ylcarbonyl)-2-(dimethylamino)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3735178.png)
![4-[4-(dimethylamino)phenyl]-1-methyl-3-pyridin-3-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735185.png)
![4-[3-allyl-4-(allyloxy)phenyl]-N-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B3735201.png)